molecular formula C₄CeF₁₂O₁₂S₄ B047851 Cerium(IV) trifluoromethanesulfonate CAS No. 107792-63-2

Cerium(IV) trifluoromethanesulfonate

Cat. No. B047851
CAS RN: 107792-63-2
M. Wt: 736.4 g/mol
InChI Key: BYAJTISDHIASIP-UHFFFAOYSA-J
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Description

Cerium(IV) trifluoromethanesulfonate, also known as Cerium triflate, is used as a strong oxidizing agent. It is involved in the oxidation of benzyl alcohols and alkylbenzenes to aryl aldehydes and aryl ketones respectively . It can also be used as a catalyst for high-yield deprotection of tert-butyldimethylsilyl ethers .


Synthesis Analysis

Cerium(IV) trifluoromethanesulfonate is prepared by the reaction of cerium(IV) carbonate with trifluoromethanesulfonic acid .


Molecular Structure Analysis

The molecular formula of Cerium(IV) trifluoromethanesulfonate is C4CeF12O12S4 . The SMILES string representation is O.[Ce+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F .


Chemical Reactions Analysis

Cerium(IV) trifluoromethanesulfonate exhibits powerful oxidizing ability. It is observed in the oxidation of benzyl alcohols and alkylbenzenes .


Physical And Chemical Properties Analysis

Cerium(IV) trifluoromethanesulfonate appears as a yellow powder . It has a molecular weight of 736.39 . It is soluble in water . The boiling point is 162ºC at 760mmHg . The exact mass is 735.713537 g/mol .

Scientific Research Applications

Oxidizing Agent

Cerium(IV) trifluoromethanesulfonate is used as a strong oxidizing agent . It plays a crucial role in various oxidation reactions in the field of organic chemistry.

Oxidation of Benzyl Alcohols

This compound is specifically used in the oxidation of benzyl alcohols to aryl aldehydes . This reaction is significant in the synthesis of various organic compounds.

Oxidation of Alkylbenzenes

Cerium(IV) trifluoromethanesulfonate is also used in the oxidation of alkylbenzenes to aryl ketones . Aryl ketones are important in the production of certain types of polymers and pharmaceuticals.

Catalyst for Deprotection Reactions

It can be used as a catalyst for high-yield deprotection of tert-butyldimethylsilyl ethers . This is a common reaction in the field of synthetic organic chemistry.

Ring Opening of Epoxides

Cerium(IV) trifluoromethanesulfonate is an efficient catalyst for the ring opening of epoxides . This reaction is important in the synthesis of various organic compounds and provides high regio- and stereoselectivity .

Safety and Hazards

Cerium(IV) trifluoromethanesulfonate may form combustible dust concentrations in air. It causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

cerium(4+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CHF3O3S.Ce/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7);/q;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAJTISDHIASIP-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4CeF12O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432135
Record name Cerium(IV) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cerium(IV) trifluoromethanesulfonate

CAS RN

107792-63-2
Record name Cerium(IV) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cerium(IV) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerium(IV) trifluoromethanesulfonate
Reactant of Route 2
Cerium(IV) trifluoromethanesulfonate
Reactant of Route 3
Cerium(IV) trifluoromethanesulfonate

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